Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17FN2O5 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate has been explored in various chemical synthesis processes. For instance, Yadav and Sriramurthy (2005) demonstrated its use in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates (Yadav & Sriramurthy, 2005). Additionally, Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in creating novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
2. Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound serves as an important intermediate. Zhao et al. (2017) highlighted its role in the synthesis of omisertinib (AZD9291), a biologically active compound (Zhao et al., 2017). Similarly, Koren et al. (2000) used a related compound in developing a high-affinity radioligand for central nicotinic acetylcholine receptors (Koren et al., 2000).
3. Biological Research and Radioprotection
In biological research, Qin et al. (2009) synthesized chiral nitronyl nitroxyl radicals derived from this compound, assessing their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
4. Structural Analysis and Crystallography
The compound has also been used in structural and crystallographic studies. Deschamps et al. (2013) determined the structures of related azetidine compounds, providing insights into their biological activity (Deschamps et al., 2013).
5. Antibacterial Research
In antibacterial research, Song et al. (2009) synthesized derivatives of 2-arylthiazolidine-4-carboxylic acid, including this compound, to assess their antibacterial activities against various bacterial strains (Song et al., 2009).
Properties
IUPAC Name |
tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKIVRDTFMBBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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